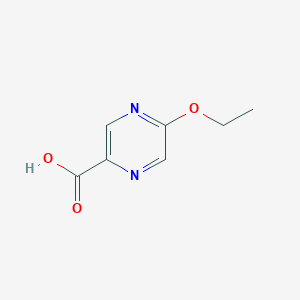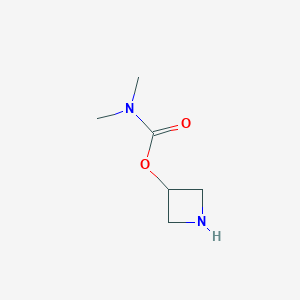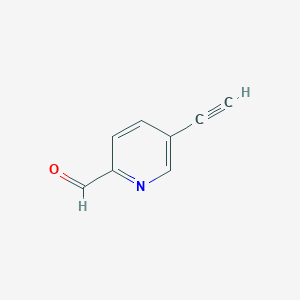![molecular formula C8H9ClFNO2 B1443076 2-[(3-Fluorophenyl)amino]acetic acid hydrochloride CAS No. 1306603-97-3](/img/structure/B1443076.png)
2-[(3-Fluorophenyl)amino]acetic acid hydrochloride
Vue d'ensemble
Description
2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, also known as 3-FAAH, is a molecule that has been studied for its potential applications in a variety of scientific research fields. This molecule is a derivative of acetyl-CoA, an important intermediate in the metabolism of fatty acids, and has been found to have potential applications in biochemical and physiological research. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 3-FAAH.
Applications De Recherche Scientifique
Organic Synthesis and Compound Development
Halogenated Compound Synthesis
The compound has been used in the synthesis of halogenated compounds like 2-Amino-3-fluorobenzoic acid, which is key in developing amides, oximes, and acylation products. These processes are fundamental in creating a range of fluorine-containing organic molecules, highlighting its utility in halogen compound synthesis (Kollmar et al., 2003).
Anticancer Activity
A derivative, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, demonstrated anticancer activity in vitro, showcasing the compound's potential as a precursor in medicinal chemistry for developing new anticancer agents (Liu Ying-xiang, 2007).
Enzyme Inhibition
Research on phenylacetic acid derivatives, including fluorophenyl variants, has shown inhibitory activity against neuraminidase of influenza A virus, suggesting its importance in designing inhibitors for viral enzymes (Lv & Shi, 2022).
Structural and Mechanistic Insights
Crystal Structure Analysis
The study of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate's crystal structure provides insights into the molecular configuration and interactions within fluorophenyl compounds, aiding in the understanding of their chemical behavior (Sapnakumari et al., 2014).
Reactivity and Acidity Analysis
Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluorophenyl variants, have shed light on their electronic properties and reaction mechanisms. This research contributes to the broader understanding of halogen impacts on molecular reactivity and acidity (Srivastava et al., 2015).
Propriétés
IUPAC Name |
2-(3-fluoroanilino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-2-1-3-7(4-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXJTAJFZZCEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)amino]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)





